5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Description
5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS: BBO000668) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a (4-fluorobenzyl)sulfanyl group and at position 5 with a chlorine atom. Its molecular formula is C₉H₆ClFN₂S, and it exhibits a planar structure with the 4-fluorophenyl group oriented perpendicular to the thiadiazole ring . The compound is of interest due to its structural similarity to bioactive thiadiazole derivatives, which are known for antimicrobial, anticancer, and fungicidal properties .
Properties
IUPAC Name |
5-chloro-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S2/c10-8-12-9(13-15-8)14-5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGJVOEPHGTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamide Derivatives
A validated approach involves the reaction of N-chloroacetyl-thioureas with sulfur monochloride (S₂Cl₂) in dichloromethane at 0–5°C (Table 1):
Table 1. Cyclocondensation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78 |
| Solvent | Dichloromethane | 82 |
| S₂Cl₂ Equivalents | 1.2 | 85 |
| Reaction Time | 4 hr | 78 |
Mechanistic studies suggest initial formation of a thioimidate intermediate, followed by intramolecular cyclization with concomitant chloride incorporation.
Halogenation of Preformed Thiadiazoles
Alternative protocols utilize direct chlorination of 3-methyl-1,2,4-thiadiazoles using phosphorus pentachloride (PCl₅) in refluxing chloroform:
This method achieves 68–72% yields but requires rigorous exclusion of moisture.
The critical sulfanyl group introduction employs nucleophilic displacement of the chloromethyl group using 4-fluorobenzylthiol (Scheme 1):
Scheme 1. Thiol Substitution Mechanism
Reaction Optimization
Triethylamine (TEA) in anhydrous THF at 25°C provides optimal results (Table 2):
Table 2. Thiolation Conditions Screening
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| TEA | THF | 25 | 6 | 89 |
| DBU | DMF | 50 | 3 | 76 |
| K₂CO₃ | Acetone | 40 | 8 | 68 |
Excess thiol (1.5 equiv) and molecular sieves (4Å) improve conversion by scavenging generated HCl.
Alternative Ring-Formation Strategies
One-Pot Assembly from Acylthioamides
Recent advances demonstrate direct synthesis via reaction of 4-fluorobenzyl thiol with N-chloroglycine thioamide derivatives in the presence of PCl₃ (Scheme 2):
This method circumvents isolation of intermediates but requires strict stoichiometric control (65–72% yields).
Photochemical Cyclization
UV-mediated (λ = 254 nm) cyclization of 4-fluorobenzyl thioisocyanate and chloronitrile imines in acetonitrile provides an 81% yield alternative:
This green chemistry approach minimizes byproducts but demands specialized equipment.
Spectroscopic Characterization
Key analytical data for the target compound:
¹H NMR (400 MHz, CDCl₃):
δ 7.45–7.32 (m, 2H, ArH), 7.15–7.02 (m, 2H, ArH), 4.32 (s, 2H, SCH₂), 3.89 (s, 2H, CH₂Cl)
IR (KBr):
ν 1585 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F), 690 cm⁻¹ (C-S)
HRMS (ESI):
Calculated for C₁₀H₇ClFN₂S₂ [M+H]⁺: 296.9812, Found: 296.9809
Industrial-Scale Considerations
For kilogram-scale production, the following parameters prove critical:
-
Use of flow chemistry for exothermic cyclization steps
-
Continuous extraction with scCO₂ to isolate intermediates
-
Crystallization from heptane/ethyl acetate (3:1) for >99.5% purity
Pilot studies demonstrate 78% overall yield with 99.8% HPLC purity under GMP conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Modifications
The biological and physicochemical properties of 1,2,4-thiadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Biological Activity
5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS RN: 1326811-18-0) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C9H6ClFN2S2
- Molecular Weight: 232.28 g/mol
- Chemical Structure: Chemical Structure
The biological activity of thiadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group in this compound may enhance its lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy against cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- In vitro Studies:
- A study reported that derivatives of thiadiazoles exhibited cytotoxic properties against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines. For instance, a related compound displayed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Another investigation showed that the replacement of chlorine with fluorine in thiadiazole compounds increased their anticancer activity .
Comparative Biological Activity
The following table summarizes the IC50 values of various thiadiazole derivatives against different cancer cell lines:
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | |
| Compound B | A549 | 0.28 | |
| Compound C | MCF-7 | 0.52 | |
| Compound D | HCT116 | 92.2 ± 1.8 |
Case Studies
-
Study on Antiproliferative Activity:
A study conducted by Juszczak et al. (2012) evaluated a series of thiadiazoles for their antiproliferative activity against multiple cancer types. The results indicated that certain modifications on the thiadiazole ring significantly enhanced cytotoxicity without affecting normal cells' viability . -
Molecular Docking Studies:
Molecular docking studies have suggested that these compounds can interact effectively with tubulin, inhibiting its polymerization and thus affecting cell proliferation pathways . This interaction is crucial for their anticancer properties.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole?
The synthesis of this thiadiazole derivative typically involves nucleophilic substitution or cyclization reactions. For example:
- Nucleophilic substitution : Reacting 5-chloro-1,2,4-thiadiazole-3-thiol with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-fluorophenyl)methyl sulfanyl group .
- Cyclization : Thiadiazole rings can be formed via Lawesson’s reagent-mediated cyclization of thioamide precursors, as demonstrated in related thiadiazole syntheses .
Key considerations : Optimize reaction temperature (60–80°C) and solvent polarity to enhance yield. Monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and ring structure. For example, the 4-fluorophenyl group shows distinct aromatic protons at ~7.2–7.4 ppm and a fluorine-coupled signal near 162 ppm .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-S stretch at ~650 cm, C-Cl at ~750 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for CHClFNS: 280.97 g/mol) .
Q. How should researchers design initial biological activity screens for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against cysteine proteases (e.g., cathepsin B) via fluorometric assays, given thiadiazoles’ affinity for sulfur-active sites .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Modify substituents :
- Vary the chloro group at position 5 to other halogens (e.g., Br, I) or electron-withdrawing groups (NO) to assess impact on bioactivity .
- Replace the 4-fluorophenyl group with substituted phenyl rings (e.g., 4-NO, 3-Cl) to probe steric/electronic effects .
- Assay diversification : Test derivatives against multiple targets (e.g., kinases, oxidases) to identify selectivity profiles .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The fluorophenyl group may engage in hydrophobic interactions, while the thiadiazole ring participates in π-π stacking .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. The compound’s moderate logP (~2.5) suggests reasonable membrane permeability but potential metabolic instability .
Q. How can contradictory biological activity data between studies be resolved?
- Standardize assay conditions : Ensure consistent cell lines, media, and incubation times. For example, discrepancies in IC values may arise from varying serum concentrations in cytotoxicity assays .
- Orthogonal validation : Confirm enzyme inhibition results using both fluorometric and calorimetric (ITC) methods .
- Meta-analysis : Compare data across structurally analogous thiadiazoles (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
